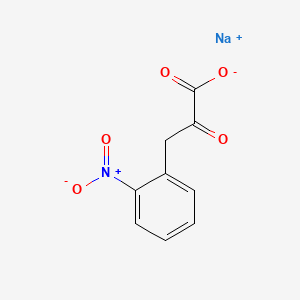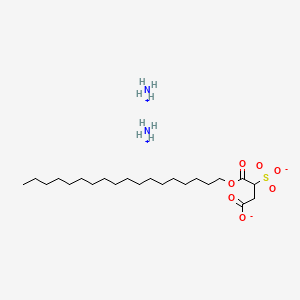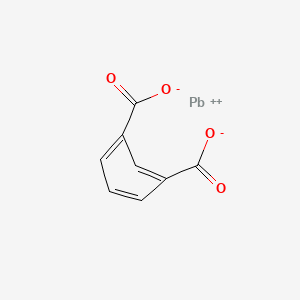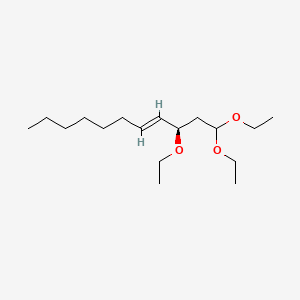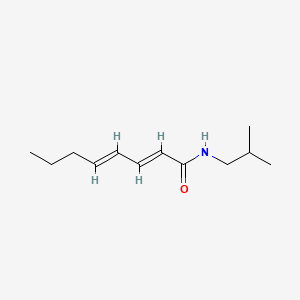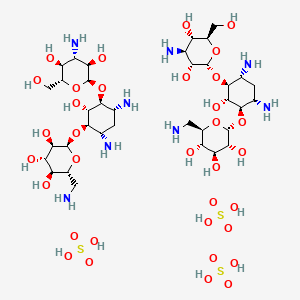
N-Icosylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Icosylacrylamide: is an organic compound with the molecular formula C23H45NO . It is a long-chain acrylamide derivative, where the acrylamide group is bonded to an icosyl (twenty-carbon) chain. This compound is known for its unique properties, which make it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Icosylacrylamide can be synthesized through the reaction of icosylamine with acryloyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Icosylamine+Acryloyl chloride→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-Icosylacrylamide can undergo oxidation reactions, particularly at the acrylamide group, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: this compound can participate in substitution reactions, where the acrylamide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Icosylamine.
Substitution: Various substituted acrylamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Icosylacrylamide is used as a monomer in the synthesis of polymers and copolymers. Its long hydrophobic chain imparts unique properties to the resulting polymers, making them useful in various applications such as coatings and adhesives.
Biology: In biological research, this compound is used to study the interactions between hydrophobic molecules and biological membranes. It can also be used to modify proteins and peptides to enhance their stability and bioavailability.
Medicine: this compound derivatives are explored for their potential use in drug delivery systems. The hydrophobic nature of the compound allows for the encapsulation of hydrophobic drugs, improving their solubility and bioavailability.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, surfactants, and lubricants. Its unique properties make it suitable for use in harsh environments where conventional materials may fail.
Wirkmechanismus
The mechanism of action of N-Icosylacrylamide involves its interaction with hydrophobic surfaces and molecules. The long icosyl chain allows the compound to embed itself into hydrophobic environments, altering the physical and chemical properties of the surrounding medium. This interaction can affect molecular targets such as proteins, lipids, and other hydrophobic molecules, leading to changes in their behavior and function.
Vergleich Mit ähnlichen Verbindungen
N-Octadecylacrylamide: Similar to N-Icosylacrylamide but with an eighteen-carbon chain.
N-Hexadecylacrylamide: Contains a sixteen-carbon chain.
N-Dodecylacrylamide: Contains a twelve-carbon chain.
Comparison: this compound is unique due to its longer icosyl chain, which imparts greater hydrophobicity compared to its shorter-chain counterparts. This increased hydrophobicity can enhance the compound’s ability to interact with hydrophobic surfaces and molecules, making it more effective in applications requiring strong hydrophobic interactions.
Eigenschaften
CAS-Nummer |
65379-34-2 |
|---|---|
Molekularformel |
C23H45NO |
Molekulargewicht |
351.6 g/mol |
IUPAC-Name |
N-icosylprop-2-enamide |
InChI |
InChI=1S/C23H45NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-23(25)4-2/h4H,2-3,5-22H2,1H3,(H,24,25) |
InChI-Schlüssel |
CJKAINXGZTZFDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCNC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



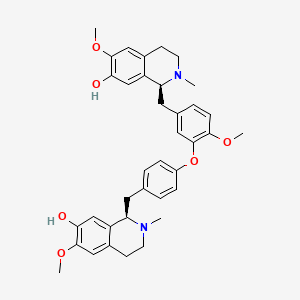


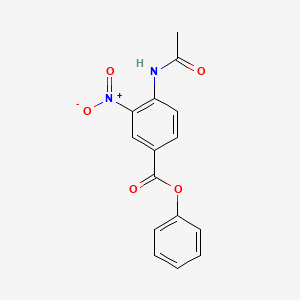
![1H-Imidazo[4,5-c]pyridine, 1-methyl-4-[(3R)-3-methyl-4-morpholinyl]-6-(1H-pyrrolo[2,3-d]pyridazin-4-yl)-](/img/structure/B12647319.png)

